(3-(Benzyloxy)-4-chlorophenyl)boronic acid: A Technical Guide for Advanced Synthesis
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: A Technical Guide for Advanced Synthesis
Abstract
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (CAS No. 1007170-24-2) has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a boronic acid moiety for cross-coupling, a chloro substituent for electronic modulation, and a benzyloxy group for steric influence and as a protected phenol—renders it a highly versatile reagent. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway, detailed characterization methods, and a comprehensive protocol for its application in Suzuki-Miyaura cross-coupling reactions. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Introduction and Strategic Overview
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1] Within this extensive class of reagents, (3-(Benzyloxy)-4-chlorophenyl)boronic acid offers a distinct substitution pattern that is particularly valuable in the design of complex molecular architectures.
The strategic placement of the substituents provides a powerful tool for synthetic chemists:
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The Boronic Acid Group: Serves as the primary reactive handle for palladium-catalyzed cross-coupling, enabling the formation of biaryl structures.[1]
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The Chloro Group: Positioned ortho to the boronic acid, it electronically modifies the phenyl ring, influencing the kinetics and efficacy of the coupling reaction. It also provides a potential secondary site for further functionalization.
-
The Benzyloxy Group: Located meta to the boronic acid, this bulky group offers steric direction in coupling reactions. Crucially, it acts as a stable protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group—a common pharmacophore in drug candidates.
This guide will deconstruct the properties and applications of this reagent, providing the necessary technical insights for its effective utilization in a research and development setting.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is paramount for its successful application in synthesis, ensuring proper handling, storage, and reaction setup. The properties of (3-(Benzyloxy)-4-chlorophenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1007170-24-2 | [2][3] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [2] |
| Molecular Weight | 262.50 g/mol | [2][4] |
| IUPAC Name | (4-chloro-3-(phenylmethoxy)phenyl)boronic acid | [2] |
| Physical Form | Solid, typically off-white to beige crystalline powder | [5][6] |
| Purity | Commercially available at ≥98% | [4] |
| Melting Point | Data not available in surveyed literature. Expected to be a high-melting solid typical of arylboronic acids. | |
| Solubility | No specific data is published. By analogy to similar compounds like 4-chlorophenylboronic acid, it is expected to have limited solubility in water, be insoluble in non-polar solvents like hexanes and ethers, and soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols.[6] | |
| Storage | Store under an inert atmosphere at 2-8°C. Material is hygroscopic and sensitive to light. |
InChI and SMILES Identifiers:
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InChI: InChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2[2]
-
Canonical SMILES: B(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O[3]
Synthesis and Purification
While (3-(Benzyloxy)-4-chlorophenyl)boronic acid is commercially available, understanding its synthesis is crucial for troubleshooting and for potential in-house production. A direct, documented synthesis protocol was not found in the surveyed literature; however, a logical and robust synthetic route can be proposed based on established organometallic methodologies.
The proposed pathway involves three key stages:
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Preparation of a Dihalogenated Phenol Precursor: Synthesis of 2-chloro-5-iodophenol.
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Protection of the Phenolic Group: Benzylation of the hydroxyl group via a Williamson ether synthesis.
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Formation of the Boronic Acid: Conversion of the aryl iodide to the boronic acid via a lithium-halogen exchange followed by borylation.
Figure 1. Proposed synthetic workflow for (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-Chloro-5-iodophenol
The starting material, 2-chloro-5-iodophenol, is not widely available and must often be synthesized. A common route begins with 2-chloro-5-iodobenzoic acid, which can be prepared from inexpensive methyl anthranilate via iodination and a Sandmeyer reaction.[7][8] The subsequent conversion to the phenol can be achieved through various methods, including diazotization followed by hydrolysis.
Step 2: Benzylation of 2-Chloro-5-iodophenol
This step protects the reactive phenolic hydroxyl group. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[9]
-
Methodology:
-
Dissolve 2-chloro-5-iodophenol (1.0 equiv.) in a dry, polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), to the solution.
-
Add benzyl bromide (BnBr, 1.1-1.2 equiv.) dropwise to the stirred suspension.
-
Heat the reaction mixture (typically 60-80°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude 1-(benzyloxy)-2-chloro-4-iodobenzene by silica gel chromatography.
-
Step 3: Lithium-Halogen Exchange and Borylation
This is the critical step for introducing the boronic acid functionality. The lithium-halogen exchange is a powerful reaction that selectively replaces an aryl halide (I > Br > Cl) with lithium, which is then trapped with a boron electrophile.[10][11] This reaction must be conducted under strictly anhydrous and anaerobic conditions at low temperatures.
-
Methodology:
-
Dissolve the purified 1-(benzyloxy)-2-chloro-4-iodobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in an oven-dried, multi-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70°C. The high reactivity of the iodide compared to the chloride ensures regioselective exchange.[12]
-
Stir the resulting aryllithium species at -78°C for 30-60 minutes.
-
Add triisopropyl borate (B(OiPr)₃, 1.2-1.5 equiv.) dropwise, again maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride or dilute hydrochloric acid at 0°C.
-
Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/hexanes) or by silica gel chromatography, although the latter can sometimes lead to decomposition.[7]
-
Reactivity and Stability
The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process couples the boronic acid with an organohalide (or triflate), forming a new C-C bond.
The catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-(benzyloxy)-4-chlorophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability Considerations: Protodeboronation
A known instability pathway for arylboronic acids, particularly under basic aqueous conditions used in coupling reactions, is protodeboronation. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of a deboronated arene byproduct and reducing the overall yield of the desired coupled product. Electron-donating groups on the aromatic ring can sometimes accelerate this process. Researchers should be mindful of this potential side reaction and optimize reaction conditions (e.g., choice of base, solvent, and temperature) to minimize its occurrence.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized yet robust protocol for the Suzuki-Miyaura coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a generic aryl bromide. This protocol should be optimized for each specific substrate.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2-1.5 equiv.)
-
Aryl Bromide (Ar-Br, 1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), (3-(benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., Toluene, to make a ~0.1 M solution) followed by the degassed aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv.) via syringe.
-
Reaction: Heat the biphasic mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Analytical Characterization
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Phenylboronic acid ring): Expect three signals in the aromatic region (~7.0-8.0 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the trisubstituted pattern.
-
Aromatic Protons (Benzyl group): A multiplet corresponding to 5 protons will be observed, typically between 7.3-7.5 ppm.
-
Methylene Protons (-O-CH₂-Ph): A characteristic singlet corresponding to 2 protons will appear around 5.1-5.3 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O, will be present. Its chemical shift can vary significantly depending on concentration and solvent.
-
-
¹³C NMR Spectroscopy:
-
Expect 11 distinct signals for the aromatic carbons (two pairs being equivalent on the benzyl ring). The carbon attached to the boron atom (ipso-carbon) will show a characteristically broad signal and its chemical shift will be highly dependent on the hybridization at the boron center. The other carbons will appear in the typical aromatic region of ~110-160 ppm. The benzylic methylene carbon should appear around 70 ppm.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Applications in Research and Development
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is primarily employed as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure is a precursor to 3-hydroxy-4-chlorobiphenyl scaffolds. These motifs are present in various biologically active compounds. A search of patent literature reveals its use in the synthesis of novel compounds for various therapeutic areas, although specific, publicly disclosed drug candidates using this exact fragment are not yet prominent. The ability to deprotect the benzyl ether to a phenol late in a synthetic sequence is a key advantage, allowing for the introduction of a polar, hydrogen-bond donating group which is often critical for target binding.
Safety and Handling
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is classified as harmful.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
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